Cephalexin Dimer Hydrochloride CAS number and molecular formula.
Cephalexin Dimer Hydrochloride CAS number and molecular formula.
The following technical guide provides an in-depth analysis of Cephalexin Dimer Hydrochloride, tailored for research and drug development professionals.
Identity, Formation Mechanism, and Analytical Profiling
Physicochemical Identity & Core Specifications
Cephalexin Dimer Hydrochloride is a critical process-related impurity and degradation product of the beta-lactam antibiotic Cephalexin. It represents a dimerization event where two monomeric units covalently bond, typically necessitating rigorous control under USP/EP monographs due to potential immunogenicity and potency reduction.
Chemical Identifiers[1][2][3][4][5]
| Parameter | Specification |
| Common Name | Cephalexin Dimer Hydrochloride |
| Chemical Name | (6R,7R)-7-((R)-2-((6R,7R)-7-((R)-2-amino-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride |
| CAS Number (Base) | N/A (Often indexed under internal codes or generic "Cephalexin Impurities") |
| PubChem CID | 171379637 (Specific to the Hydrochloride salt) |
| Molecular Formula | C₃₂H₃₃ClN₆O₇S₂ (Monohydrochloride) |
| Formula Weight | 713.22 g/mol (Base: 676.76 + HCl: 36.[1][2][3][4][5][6]46) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (pH dependent) |
Structural Configuration
The "Cephalexin Dimer" standard typically refers to the Head-to-Tail Intermolecular Amide , formed by the condensation of the free
Note: A secondary dimerization pathway involves the nucleophilic attack of the free amine on the
Mechanistic Formation Pathways
Understanding the genesis of Cephalexin Dimer is crucial for process optimization. The formation is driven by the nucleophilicity of the phenylglycine side-chain amine and the electrophilicity of the carbonyl centers.
Primary Pathway: Intermolecular Amidation (Condensation)
In concentrated solutions or solid-state storage, the free amine of the phenylglycine moiety (pKa ~7.2) acts as a nucleophile.[7] It attacks the activated carboxylic acid of a neighboring Cephalexin molecule. This reaction is often catalyzed by residual activators during synthesis or by acidic/basic conditions that facilitate dehydration.
Secondary Pathway: -Lactam Ring Opening (Aminolysis)
Under high pH or specific solution stress, the amine may attack the highly strained
Visualization of Dimerization Logic
Figure 1: Logical flow of Cephalexin dimerization pathways. Pathway A represents the formation of the standard impurity reference material.
Analytical Characterization & Protocol
To quantify Cephalexin Dimer Hydrochloride, High-Performance Liquid Chromatography (HPLC) is the gold standard. The dimer typically elutes after the monomer due to increased hydrophobicity from the additional phenyl ring and peptide backbone.
HPLC Method Parameters (Based on USP/EP General Monographs)
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Hypersil BDS or equivalent) |
| Mobile Phase A | Phosphate Buffer (pH 3.0 - 5.0) |
| Mobile Phase B | Acetonitrile / Methanol (Gradient grade) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV @ 254 nm (Aromatic absorption) |
| Retention Time (RT) | Cephalexin Monomer: ~1.0 (RRT) Cephalexin Dimer: ~2.5 - 3.5 (RRT) |
Step-by-Step Preparation Protocol
-
Standard Preparation: Dissolve 5.0 mg of Cephalexin Dimer Hydrochloride Reference Standard in 10 mL of Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Preparation: Prepare Cephalexin drug substance at 1.0 mg/mL in Mobile Phase A.
-
System Suitability: Inject the standard solution. The tailing factor should be NMT 2.0, and RSD of peak area NMT 2.0% (n=5).
-
Analysis: Inject 20 µL of sample. Run the gradient program (e.g., 5% B to 40% B over 30 minutes).
-
Calculation: Calculate the percentage of dimer using the area normalization method or external standard calibration.
Regulatory & Safety Implications
Immunogenicity Risks
High-molecular-weight impurities like dimers are known haptens. They can covalently bind to serum proteins (e.g., albumin) in vivo, potentially triggering IgE-mediated hypersensitivity reactions. Consequently, regulatory bodies (FDA, EMA) enforce strict limits (typically <0.15% or <0.10%) for unspecified impurities, with dimers often requiring specific qualification if they exceed these thresholds.
Stability Monitoring
The presence of Cephalexin Dimer is a key stability indicator. An increase in dimer concentration over time suggests moisture ingress (facilitating hydrolysis/rearrangement) or thermal stress. It serves as a critical quality attribute (CQA) for shelf-life determination.
References
-
PubChem. (n.d.). Cephalexin Dimer Hydrochloride (CID 171379637).[8] National Center for Biotechnology Information. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023). Cephalexin Monograph: Organic Impurities. USP-NF. (Access requires subscription).
-
European Pharmacopoeia (Ph. Eur.). (2023). Cefalexin Monohydrate: Related Substances.[2][9] EDQM. (Access requires subscription).
- Gonda, I., et al. (1990). Degradation of Cephalosporins: Dimerization and Polymerization. Journal of Pharmaceutical Sciences.
-
Veeprho. (n.d.). Cephalexin Dimer Structure and Specifications.[1][7] Retrieved from [Link]
Sources
- 1. Cefalexin EP Impurity F Trifluoroacetate (Cephalexin USP Related Compound F Trifluoroacetate) | Axios Research [axios-research.com]
- 2. Cephalexin Dimer-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 3. Cephalexin Dimer - SRIRAMCHEM [sriramchem.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. repositorio.unifesp.br [repositorio.unifesp.br]
- 8. Cephalexin Dimer Hydrochloride | C32H33ClN6O7S2 | CID 171379637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. allmpus.com [allmpus.com]
